Dichloro(1,5-cyclooctadiene)ruthenium(II)

説明

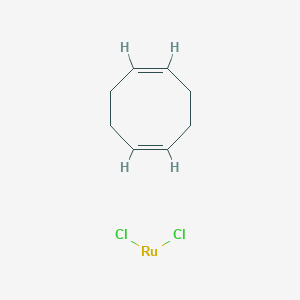

Structure

3D Structure of Parent

特性

CAS番号 |

50982-12-2 |

|---|---|

分子式 |

C8H12Cl2Ru |

分子量 |

280.2 g/mol |

IUPAC名 |

(5Z)-cycloocta-1,5-diene;dichlororuthenium |

InChI |

InChI=1S/C8H12.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;; |

InChIキー |

DMRVBCXRFYZCPR-PGUQZTAYSA-L |

異性体SMILES |

C1C/C=C\CCC=C1.Cl[Ru]Cl |

正規SMILES |

C1CC=CCCC=C1.Cl[Ru]Cl |

ピクトグラム |

Irritant |

同義語 |

Dichloro(1,5-cyclooctadiene)-ruthenium; 1,5-Cyclooctadiene, Ruthenium Complex; _x000B_(1,5-Cyclooctadiene)ruthenium(II) Chloride Polymer; 1,5-Cyclooctadienedichlororuthenium; Cyclooctadieneruthenium Dichloride; Dichloro(1,5-cyclooctadiene)ruthenium; Dichlo |

製品の起源 |

United States |

Foundational & Exploratory

Dichloro(1,5-cyclooctadiene)ruthenium(II): The Gateway Precursor in Pharmaceutical Catalysis

[1]

Executive Summary

Dichloro(1,5-cyclooctadiene)ruthenium(II), denoted as

Structural Characterization & Coordination Geometry

The Polymeric Architecture

The designation "polymer" in

-

Metal Center: Ruthenium(II) (

low-spin configuration).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Geometry: Distorted octahedral.

-

Ligand Environment:

-

1,5-Cyclooctadiene (cod): Acts as a bidentate chelating ligand, occupying two cis coordination sites.

-

Chloride (

): Acts as a bridging ligand (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

This bridging mechanism renders the material insoluble in non-coordinating solvents (e.g., hexanes, diethyl ether) but allows it to "depolymerize" in the presence of Lewis bases.[1]

Visualization of the Polymeric Chain

The following diagram illustrates the infinite chain propagation via chloride bridges.

Figure 1: Conceptual representation of the

Physicochemical Properties[1][3][4]

The utility of

| Property | Specification | Operational Implication |

| Appearance | Brown to orange powder | Color change to green/black indicates oxidation (Ru(III)) or decomposition.[1] |

| Molecular Weight | 280.16 g/mol (monomer unit) | Calculations must be based on the monomeric formula unit.[1] |

| Solubility (Non-polar) | Insoluble (Hexane, Ether) | Allows for easy purification by washing away impurities.[1] |

| Solubility (Polar) | Soluble (DMSO, MeCN, DCM) | Dissolution involves bond-breaking; forms monomeric solvates (e.g., |

| Oxidation State | Ru(II) | Air-stable in solid state; solutions are sensitive to oxidation.[1] |

| Hygroscopicity | Moderate | Store under inert atmosphere (Ar/N2) to prevent hydrolysis over long periods.[1] |

Synthesis & Purification Protocol

Causality: The synthesis utilizes the reduction of Ru(III) to Ru(II) by ethanol in the presence of an excess of cyclooctadiene.[1] The polymeric nature causes the product to precipitate, driving the reaction to completion and simplifying purification.

Reference Standard: Inorganic Syntheses (1989), Vol. 29, pp. 68-77.[2]

Reagents[1]

-

Ruthenium(III) chloride hydrate (

)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

1,5-Cyclooctadiene (COD) - Excess required to prevent formation of Ru metal.[1]

-

Ethanol (Absolute) - Acts as solvent and reducing agent.[1]

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve

(e.g., 1.0 g) in absolute ethanol (10 mL). -

Ligand Addition: Add 1,5-cyclooctadiene (excess, typically 4-5 equivalents).

-

Reflux (The Critical Step): Heat the mixture to reflux under an inert atmosphere (Nitrogen or Argon) for 24–48 hours.

-

Filtration: Cool the mixture to room temperature. Filter the brown solid using a Schlenk frit or Buchner funnel under inert gas.

-

Purification (Self-Validating): Wash the precipitate copiously with:

-

Ethanol: Removes unreacted

. -

Diethyl Ether/Hexane: Removes excess COD and organic byproducts.

-

Validation: The filtrate should eventually run clear.

-

-

Drying: Dry under high vacuum for 4–6 hours.

Applications in Drug Development: The "Gateway" Mechanism[1]

Catalyst Generation Pathways

-

Pathway A: Asymmetric Hydrogenation (Noyori Type) [1]

-

Reaction:

+ Chiral Diphosphine (e.g., BINAP) + Diamine.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Application: Synthesis of chiral alcohols (e.g., intermediates for fluoxetine, montelukast).[1]

-

-

Pathway B: Olefin Metathesis (Grubbs Precursor) [1][2]

-

Reaction:

+ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Application: Ring-Closing Metathesis (RCM) for macrocyclic drugs (e.g., HCV protease inhibitors).[1]

-

-

Pathway C: Amidation via NHC Complexes

Activation Workflow Diagram

Figure 2: The activation pathway of the polymeric precursor into specific catalytic cycles.[1]

Handling & Safety (MSDS Summary)

While generally stable, specific precautions are necessary for research environments.

References

-

Albers, M. O., et al. (1989). "Dichloro(1,5-cyclooctadiene)ruthenium(II)".[1][2][8][9] Inorganic Syntheses, 29, 68-77.[2] [1]

-

Scholl, M., et al. (1999). "Synthesis and Activity of a New Generation of Ruthenium-Based Olefin Metathesis Catalysts". Organic Letters, 1(6), 953–956. [1]

-

Kitamura, M., et al. (1987). "Homogeneous asymmetric hydrogenation of functionalized ketones". Journal of the American Chemical Society, 109(19), 5856–5858.[1] [1]

-

PubChem. (n.d.).[1][7] "Dichloro(cycloocta-1,5-diene)ruthenium(II) Compound Summary". National Library of Medicine.

-

Fisher Scientific. (2021).[1] "Safety Data Sheet: Dichloro(1,5-cyclooctadiene)ruthenium(II), polymer". [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US9643989B2 - Methods for preparing ruthenium carbene complex precursors and ruthenium carbene complexes - Google Patents [patents.google.com]

- 3. Ruthenium(III) Chloride-Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones under Solvent-Free Conditions [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.com [fishersci.com]

- 7. Dichloro(cycloocta-1,5-diene)ruthenium(II) | C8H12Cl2Ru | CID 11000435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dichloro(1,5-cyclooctadien)ruthenium(II) polymer | 50982-13-3 [chemicalbook.com]

- 9. Dichloro(1,5-cyclooctadien)ruthenium(II) polymer|BLD Pharm [bldpharm.com]

Technical Guide: Monomeric vs. Polymeric Ru(cod)Cl₂

Part 1: Executive Summary & The "Monomer" Misconception

In high-stakes drug development and catalysis research, the distinction between polymeric and monomeric Ru(cod)Cl₂ is often the deciding factor between a failed heterogeneous mixture and a successful homogeneous catalysis.

The Core Reality:

Commercially available "Ru(cod)Cl₂" (CAS 50982-12-2) is almost exclusively polymeric (

Operational Impact:

-

Polymeric Form: Kinetic sink. Requires high thermal energy or strong coordinating solvents to "crack" the lattice.

-

Monomeric (Solvated) Form: Kinetic source. Soluble in organic media, exhibiting rapid ligand exchange rates essential for synthesizing delicate pharmaceutical intermediates.

Part 2: Structural & Mechanistic Characterization

The Structural Divergence

The reactivity difference stems fundamentally from the coordination environment of the Ruthenium(II) center.

| Feature | Polymeric | Monomeric Surrogate |

| State | Insoluble Solid (Brown/Orange) | Soluble Solid/Solution (Yellow/Bright Orange) |

| Ru Coordination | Octahedral (Distorted) | Octahedral (Discrete) |

| Chloride Ligands | Bridging ( | Terminal (Cl) |

| Saturation | Coordinatively saturated via bridges | Saturated via labile solvent/ligands (L) |

| Solubility | Insoluble in | Soluble in |

| Reactivity | Requires bridge cleavage (Rate Limiting) | Ligand dissociation (Fast) |

Visualizing the Transition

The following diagram illustrates the structural shift from the inert polymer to the reactive monomeric species using Acetonitrile (MeCN) as the cleavage agent.

Figure 1: The depolymerization pathway. The bridging chlorides in the polymer network are cleaved by donor ligands (L), converting the insoluble lattice into discrete, soluble monomeric units.

Part 3: Critical Experimental Protocols

Protocol A: Preparation of Monomeric Precursor

Derivation: Adapted from kinetic studies on nitrile exchange (Pérez-Torrente et al.).

Objective: Convert insoluble brown polymer into soluble yellow monomeric reagent.

-

Reagents:

-

Procedure:

-

Suspension: Charge a Schlenk flask with Polymer, MeCN, and COD under Argon.

-

Reflux: Heat to reflux (

) for 12 hours . The brown suspension will turn into a clear yellow/orange solution . -

Filtration: Filter hot through a Celite pad (removes unreacted polymer/impurities).

-

Isolation: Evaporate solvent to dryness under vacuum.[2]

-

Wash: Triturate the residue with

(Diethyl ether) to remove excess COD and trace impurities. -

Yield: Yellow solid,

.[2][3][4]

-

-

QC Check:

-

Solubility Test: Product should fully dissolve in

. -

1H NMR: Distinct sharp peaks for COD protons (unlike broad polymeric signals).

-

Protocol B: In-Situ Activation (For High-Throughput Screening)

Use this when isolation of the monomer is unnecessary.

-

Solvent Choice: Use Ethanol or 2-Methoxyethanol as the reaction solvent.

-

Additives: Add 2-5 equivalents of the target ligand (e.g., Phosphine, Diamine).

-

Thermal Step: Heat to

for 30 mins. The alcohol acts as a temporary bridge-breaker, allowing the stronger ligand to bind. -

Observation: Transition from suspension to clear solution indicates monomer formation.

Part 4: Reactivity & Kinetic Implications

The choice between monomer and polymer dictates the reaction kinetics.

Ligand Exchange Kinetics

In the synthesis of complex drugs (e.g., Ruthenium-based anticancer agents or metathesis catalysts), the rate-determining step (RDS) differs:

-

Starting with Polymer: RDS is Depolymerization .

-

Starting with Monomer: RDS is Ligand Dissociation (of MeCN).

- (First-order dissociation)

-

Benefit: Reactions occur at Room Temperature (RT) or mild heat (

).

Comparative Data Table

| Parameter | Polymer | Monomer |

| CAS No. | 50982-12-2 | 102534-36-5 (typical for adduct) |

| Molecular Weight | ~280.16 (Repeat Unit) | ~362.26 (Adduct) |

| Catalytic Initiation | Slow (Induction period observed) | Fast (Immediate initiation) |

| Air Stability | High (Indefinite shelf life) | Moderate (Store under Ar) |

| Best For | Large-scale, robust synthesis | Kinetic studies, sensitive substrates |

Part 5: Decision Logic for Scientists

Use the following workflow to select the correct precursor for your application.

Figure 2: Selection logic for Ruthenium precursors. Non-coordinating solvents require the pre-formed monomer to ensure homogeneity.

References

-

Sigma-Aldrich. Dichloro(1,5-cyclooctadiene)ruthenium(II), polymer Product Specification.

-

Pérez-Torrente, J. J., et al. Synthesis, structure, and kinetic studies on [RuCl2(NCCH3)2(cod)]. ResearchGate.

-

American Elements. Dichloro(1,5-cyclooctadiene)ruthenium(II), Polymer Properties. [1]

-

Johnson Matthey. Ru 90: [RuCl2(cod)]n Product Guide.

-

Core.ac.uk. Kinetic studies of Ru(II) synthesis and dimerization.[2][3]

Sources

- 1. Dichloro(1,5-cyclooctadiene)ruthenium(II) polymer,[Ru(COD)Cl2]n-SINOCOMPOUND [en.sinocompound.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Assessment of a Ruthenium(II) Cyclopentadienyl Complex in Breast Cancer Cells and on the Development of Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Coordination Geometry and Strategic Utility of [RuCl2(cod)]n Polymer

Executive Summary

The polymeric ruthenium(II) complex [RuCl2(cod)]n (Dichloro(1,5-cyclooctadiene)ruthenium(II)) represents a cornerstone precursor in modern organometallic synthesis.[1] Unlike simple metal salts, this coordination polymer offers a stabilized yet reactive source of Ru(II), essential for synthesizing homogeneous catalysts and metallodrug candidates.[1] This guide dissects its coordination geometry, the mechanistic causality of its synthesis, and its critical role as a "clean" starting material in pharmaceutical applications.[1]

Structural Architecture: The Coordination Sphere

Polymeric Connectivity

The defining characteristic of [RuCl2(cod)]n is its insolubility in non-coordinating solvents, a direct consequence of its polymeric nature.[1] The structure consists of infinite chains of Ruthenium(II) centers linked by bridging chloride ligands.[1]

-

Metal Center: Ruthenium(II) (

low-spin configuration).[2][1] -

Ligand Environment:

-

1,5-Cyclooctadiene (COD): Acts as a bidentate chelating ligand (

-coordination).[1] It occupies two coordination sites (cis-configuration) relative to the metal center.[1] -

Chlorides: Function as bridging ligands (

-Cl).[1] To satisfy the 18-electron rule, the chlorides bridge adjacent Ru centers, forming a distorted octahedral geometry around each metal atom.[1]

-

Geometry and Electron Counting

In a monomeric "RuCl2(cod)" unit, the electron count would be:

-

Ru(II): 6 valence electrons[1]

-

2 × Cl⁻ (terminal): 2 × 2 = 4 electrons[1]

-

1 × COD: 4 electrons

-

Total: 14 electrons (electron-deficient).[1]

Stabilization Mechanism: The polymerization allows the chloride ligands to donate lone pairs to neighboring Ru atoms, effectively increasing the electron count and saturating the coordination sphere.[1] The geometry is best described as a distorted octahedron , where the COD bite angle imposes constraints, and the bridging chlorides form the backbone of the polymer chain.[1]

Caption: Schematic representation of the [RuCl2(cod)]n polymeric chain featuring bridging chlorides and chelating COD ligands.[1]

Synthesis & Experimental Protocol

The synthesis of [RuCl2(cod)]n is a reduction-complexation reaction.[1] It is critical to control the solvent environment to prevent over-reduction or formation of monomeric solvates.[1]

Standard Protocol

Reagents:

| Step | Action | Causality & Technical Insight |

| 1 | Dissolution | Dissolve |

| 2 | Ligand Addition | Add excess 1,5-cyclooctadiene (typically 3-4 equivalents).[1] The excess drives the equilibrium toward the COD complex and compensates for COD consumed in side reactions (e.g., isomerization).[1] |

| 3 | Reflux | Heat to reflux under inert atmosphere ( |

| 4 | Isolation | Filter the fine brown precipitate while hot.[1] Washing with fresh ethanol and diethyl ether removes unreacted COD and soluble byproducts. |

| 5 | Drying | Vacuum dry.[1] Critical: Ensure complete removal of solvent to obtain the accurate stoichiometry.[1] |

Quality Control (Self-Validating Metrics)

-

Solubility Test: The product must be insoluble in ethanol, acetone, and diethyl ether.[1] Solubility implies the presence of monomeric impurities or incomplete polymerization.[1]

-

Elemental Analysis: %C should match theoretical (~34.3%), %H (~4.3%).[1]

-

IR Spectroscopy: Absence of

bands; characteristic COD olefinic stretches shifted to lower frequencies compared to free COD, indicating coordination.[1]

Reactivity: The Depolymerization Mechanism

The utility of [RuCl2(cod)]n lies in its "labile stability."[1] The chloride bridges are robust enough to be stable in air but weak enough to be cleaved by strong Lewis bases (L), generating monomeric active species.[1]

Cleavage Pathways

When treated with coordinating solvents or ligands, the polymer undergoes bridge scission:[1]

Solvent Specifics:

-

Acetonitrile (MeCN): Refluxing in MeCN yields

or, upon cooling, the dimeric species.[1] This is a common route to introduce nitrogen donors.[1] -

DMSO: Dissolution in DMSO is rapid, forming

species, often displacing the COD ligand entirely if heated, or forming mixed species at mild temperatures.[1] -

Phosphines (

): Reaction with phosphines (e.g.,

Caption: Chemical pathways for transforming the polymeric precursor into active monomeric species via Lewis base addition.[1]

Applications in Drug Development[1][2]

In pharmaceutical research, [RuCl2(cod)]n serves as a high-purity "Ru(II) shuttle."[1] It allows the introduction of ruthenium into complex organic scaffolds without the contamination of redox-active impurities often found in RuCl3.[1]

Synthesis of Metallodrugs

Ruthenium complexes are being aggressively developed as alternatives to Platinum-based chemotherapeutics (e.g., Cisplatin) due to their lower toxicity and different mechanism of action (activation by reduction in hypoxic tumor environments).[2][1]

-

Case Study: Anastrozole Complexes Researchers have utilized [RuCl2(cod)]n to synthesize Ruthenium-Anastrozole complexes (e.g., Ru(cod)(Anastrozole)2Cl2 ).[2][1] Anastrozole is a non-steroidal aromatase inhibitor used in breast cancer therapy.[1]

-

Protocol: [RuCl2(cod)]n is reacted with Anastrozole in acetonitrile under microwave irradiation.[1]

-

Outcome: The polymer depolymerizes, and the Anastrozole coordinates via its triazole nitrogen, creating a dual-action metallodrug that combines aromatase inhibition with metal-induced cytotoxicity [4].[1]

-

Catalysis in API Synthesis

The polymer is the primary source for generating Noyori-type hydrogenation catalysts (e.g., Ru-BINAP diamine complexes).[1] These asymmetric catalysts are indispensable for synthesizing chiral Active Pharmaceutical Ingredients (APIs).[1]

-

Mechanism: [RuCl2(cod)]n + Chiral Diphosphine + Chiral Diamine

Active Pre-catalyst.[2][1] -

Impact: Enables the enantioselective reduction of ketones to chiral alcohols, a ubiquitous motif in drug molecules (e.g., Fluoxetine, Montelukast).[1]

References

-

Synthesis and Structure of [RuCl2(cod)(NCCH3)2]: Pérez-Torrente, J. J., et al. "Synthesis, structure, and kinetic studies on [RuCl2(NCCH3)2(cod)]."[1][3] ResearchGate.[1][4] Available at: [Link]

-

Polymeric Nature and Reactivity: Ashworth, T. V., et al. "Ruthenium(II) complexes containing 1,5-cyclooctadiene."[1] South African Journal of Chemistry, 1987.[1] (Foundational text referenced in modern literature).[1]

-

Depolymerization with Phosphines: MacFarlane, K. S., et al. "Characterization of Five-Coordinate Ruthenium(II) Phosphine Complexes."[1] Inorganic Chemistry, 1996.[1] Available at: [Link]

-

Drug Development Application (Anastrozole): "Synthesis and Biological Assessment of a Ruthenium(II) Cyclopentadienyl Complex in Breast Cancer Cells." NIH/PMC.[1] Available at: [Link]

-

Catalytic Utility in Amidation: "Ruthenium-Based Catalytic Systems Incorporating a Labile Cyclooctadiene Ligand." MDPI. Available at: [Link][1][3]

Sources

An In-depth Technical Guide on the Physical Appearance and Stability of Dichloro(1,5-cyclooctadiene)ruthenium(II) Polymer

Introduction: The Dichotomy of a Precatalyst Workhorse

Dichloro(1,5-cyclooctadiene)ruthenium(II), commonly abbreviated as [Ru(cod)Cl₂]n, stands as a cornerstone precursor in the field of organometallic chemistry and catalysis. Its polymeric structure serves as a convenient and versatile entry point for the synthesis of a vast array of catalytically active ruthenium species, including Grubbs-type catalysts for olefin metathesis, and complexes for hydrogenation and C-H functionalization reactions.[1][2][3] For researchers, scientists, and drug development professionals who rely on this compound, a nuanced understanding of its physical characteristics and, more critically, its stability, is paramount. The integrity of this starting material directly dictates the reproducibility of synthetic outcomes and the efficacy of the resulting catalysts. This guide provides a field-proven perspective on the practical aspects of handling and storing [Ru(cod)Cl₂]n, moving beyond catalog data to explain the causality behind its behavior and the protocols required to ensure its viability.

Part 1: Visual and Physical Identification

The first step in validating any reagent is a careful physical inspection. [Ru(cod)Cl₂]n is no exception, and its appearance can offer initial clues to its quality.

Color and Form

[Ru(cod)Cl₂]n is typically supplied as a powder or microcrystalline solid.[4] The color is the most frequently cited characteristic and can range from orange-brown to a very dark brown or even black powder.[5][6][7][8] This variation is not uncommon and can be influenced by factors such as the degree of polymerization, particle size, and the presence of minute impurities from its synthesis. While a uniform brown powder is generally expected, a significant deviation or the presence of multiple colored particles may warrant further investigation into the material's purity.[4][5]

Solubility Profile

A key physical attribute is its general insolubility in water and many common organic solvents at room temperature.[5] This insolubility is characteristic of its polymeric nature. The polymer must typically be depolymerized by heating in a coordinating solvent, such as acetonitrile, to form soluble monomeric or dimeric species, a common first step in its use as a synthetic precursor.[9][10]

Part 2: The Critical Nature of Stability

While some suppliers may label [Ru(cod)Cl₂]n as "air-stable," this term must be interpreted with caution and expertise.[1] The practical stability of the powder is a function of multiple environmental factors. Failure to control these factors is a common source of failed reactions and inconsistent results.

Sensitivity to Atmospheric Moisture (Hygroscopicity)

The most significant threat to the long-term stability of solid [Ru(cod)Cl₂]n is atmospheric moisture. The compound is known to be hygroscopic, meaning it will readily absorb moisture from the air.[7][11] This is not merely a physical process; the absorbed water can initiate chemical decomposition. The interaction with water can lead to the hydrolysis of the ruthenium-chloride bonds and potentially the oxidation of the Ru(II) center, forming ill-defined ruthenium hydroxides or oxides. This degradation compromises the compound's structure and its reactivity as a precatalyst.

Air (Oxygen) Sensitivity

While it can be handled in the air for brief periods, such as during weighing, prolonged exposure is ill-advised, especially in the presence of moisture.[1][7] The Ru(II) center is susceptible to oxidation. This gradual degradation is often evidenced by a change in the powder's physical properties, such as color and solubility, and a marked decrease in its performance in catalytic reactions. For high-precision applications, such as the synthesis of highly active catalysts, handling under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.

Thermal and Light Stability

[Ru(cod)Cl₂]n exhibits moderate thermal stability, with decomposition typically observed at temperatures above 200°C.[5][12][13] However, prolonged exposure to elevated temperatures, even below the decomposition point, can accelerate degradation, particularly in the presence of air and moisture. For optimal shelf life, storage should be in a cool environment.[11][14] Exposure to light can also contribute to degradation over time, making storage in an opaque container essential.[14]

Part 3: Data Summary and Visualization

Summary of Physical and Stability Data

| Property | Value | Source(s) |

| Chemical Formula | [C₈H₁₂Cl₂Ru]n | [1] |

| Molecular Weight | 280.16 g/mol (as monomer) | [5][7] |

| Appearance | Powder to crystalline solid | [11] |

| Color | Orange to dark brown or black | [5][6][7] |

| Melting Point | Decomposes >200-250°C | [5][12][13] |

| Key Instabilities | Sensitive to moisture (hygroscopic), air (long-term), and light | [7][11][14] |

| Incompatible Materials | Strong oxidizing agents | [7] |

Degradation Pathway Visualization

The following diagram illustrates the primary pathways through which [Ru(cod)Cl₂]n degrades upon exposure to ambient atmospheric conditions. The process is not instantaneous but represents the chemical vulnerabilities that necessitate proper handling and storage.

Caption: Degradation of [Ru(cod)Cl₂]n via hydrolysis and oxidation.

Part 4: Self-Validating Experimental Protocols

Adherence to rigorous storage and handling protocols is the most effective way to ensure the long-term integrity and performance of [Ru(cod)Cl₂]n. These protocols form a self-validating system by minimizing the introduction of variables that lead to reagent degradation.

Protocol 1: Long-Term Storage

This protocol is designed to maximize the shelf-life of the reagent by creating a stable, isolated environment.

-

Primary Container: Ensure the [Ru(cod)Cl₂]n is in its original, tightly sealed, opaque container. If the original container's seal is compromised, transfer the powder inside a glovebox to a new, dry, amber glass vial with a PTFE-lined cap.

-

Inert Atmosphere: Backfill the primary container with an inert gas such as argon or nitrogen before sealing. This displaces air and moisture.

-

Secondary Containment & Desiccation: Place the sealed primary container inside a larger, sealable secondary container (e.g., a wide-mouthed jar or a desiccator cabinet). Add a desiccant, such as silica gel or Drierite®, to the secondary container to absorb any incidental moisture.

-

Temperature Control: Store the entire assembly in a cool, dark location.[14] A refrigerator (2-8°C) is ideal, but a consistently cool and dark cabinet is also acceptable. Avoid storing in freezers where temperature cycling can introduce moisture.

-

Labeling: Clearly label the container with the compound name, date received, and date opened.

Protocol 2: Handling and Dispensing

This workflow minimizes atmospheric exposure during routine use.

Caption: Workflow for safely handling and dispensing [Ru(cod)Cl₂]n.

-

Equilibration: Before opening, allow the storage container to warm to ambient room temperature. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder.

-

Inert Environment (Recommended): For best results, perform all manipulations in a glovebox or on a Schlenk line.

-

Inert Environment (Pragmatic Alternative): If a glovebox is unavailable, create a localized inert atmosphere. Place the balance in a draft-free area and direct a gentle stream of nitrogen or argon over the weighing vessel and container opening during the transfer.

-

Dispensing: Work efficiently. Open the container, quickly dispense the required amount using a clean, dry spatula, and immediately reseal the stock bottle.

-

Purge and Seal: Before tightly closing the lid of the stock bottle, briefly purge the headspace with inert gas to displace any air that entered.

-

Return to Storage: Promptly return the stock bottle to its secondary container and proper storage conditions.

Conclusion

Dichloro(1,5-cyclooctadiene)ruthenium(II) polymer is a robust and indispensable precatalyst, but its utility is intrinsically linked to its chemical integrity. While its brown, powdery appearance is its most recognizable feature, it is the compound's sensitivity to moisture and, to a lesser extent, air that demands the respect and attention of the practicing scientist. By understanding the chemical reasons for its instability and implementing rigorous, self-validating protocols for its storage and handling, researchers can eliminate a significant source of experimental variability. This ensures that the full potential of this versatile ruthenium source is realized, leading to more reliable, reproducible, and successful outcomes in catalysis and drug discovery.

References

-

Panaprium. Understanding the Properties of Dichloro(1,5-cyclooctadiene)ruthenium(II), Polymer. [Link]

-

Carl ROTH. Safety Data Sheet: Ruthenium(III) chloride. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Ruthenium(III) chloride, anhydrous, 99+%. [Link]

-

Carl ROTH. Safety Data Sheet: Ruthenium(III) chloride. [Link]

-

ChemBK. 92390-26-6 Chemical Properties. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Assessment of a Ruthenium(II) Cyclopentadienyl Complex in Breast Cancer Cells and on the Development of Zebrafish Embryos. [Link]

-

American Elements. Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II). [Link]

-

National Center for Biotechnology Information. Dichloro(cycloocta-1,5-diene)ruthenium(II). [Link]

-

Johnson Matthey. Ru 90: [RuCl2(cod)]n | CAS 50982 12 2. [Link]

-

ResearchGate. Synthesis, structure, and kinetic studies on [RuCl2(NCCH3)2(cod)]. [Link]

-

ResearchGate. (η4‐1, 5‐Cyclooctadiene)Ruthenium(II) Complexes | Request PDF. [Link]

-

Wikipedia. Pentamethylcyclopentadienyl ruthenium dichloride dimer. [Link]

-

ResearchGate. Design and synthesis of an air- and moisture-stable ruthenium(II).... [Link]

-

Catapower Inc. Dichloro(1,5-cyclooctadiene)ruthenium(II). [Link]

- Google Patents. US9643989B2 - Methods for preparing ruthenium carbene complex precursors and....

Sources

- 1. Ru 90: [RuCl2(cod)]n | CAS 50982 12 2 | Johnson Matthey [matthey.com]

- 2. Dichloro(1,5-cyclooctadiene)ruthenium(II), polymer 95 50982-12-2 [sigmaaldrich.com]

- 3. US9643989B2 - Methods for preparing ruthenium carbene complex precursors and ruthenium carbene complexes - Google Patents [patents.google.com]

- 4. Dichloro(1,5-cyclooctadiene)ruthenium(II) polymer,[Ru(COD)Cl2]n-SINOCOMPOUND [en.sinocompound.com]

- 5. nbinno.com [nbinno.com]

- 6. Ru(nbd)Cl2 | Umicore [pmc.umicore.com]

- 7. fishersci.com [fishersci.com]

- 8. Dichloro(1,5-cyclooctadiene)ruthenium(II) - Catapower Inc. [catapowerinc.com]

- 9. Synthesis and Biological Assessment of a Ruthenium(II) Cyclopentadienyl Complex in Breast Cancer Cells and on the Development of Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dichloro(1,5-cyclooctadiene)ruthenium(II) Polymer | 50982-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. Dichloro(1,5-cyclooctadien)ruthenium(II) polymer | 50982-13-3 [chemicalbook.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. nanochemazone.ca [nanochemazone.ca]

MSDS and safety data for Dichloro(1,5-cyclooctadiene)ruthenium(II)

An In-Depth Technical Guide to the Safe Handling of Dichloro(1,5-cyclooctadiene)ruthenium(II)

Introduction: A Catalyst's Potential and its Prudent Management

Dichloro(1,5-cyclooctadiene)ruthenium(II), often abbreviated as [RuCl₂(cod)]n, is a polymeric organometallic compound that serves as a vital precursor and catalyst in the field of organic synthesis.[1][2][3] Its utility in facilitating complex chemical transformations, such as C-H activation, hydrogenation, and metathesis reactions, makes it a valuable tool for researchers in academia and professionals in drug development.[2][4] However, as with any potent chemical reagent, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to its responsible use.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more practical understanding of managing Dichloro(1,5-cyclooctadiene)ruthenium(II) in a laboratory setting. Our focus is on the "why" behind safety protocols, ensuring that every procedure is a self-validating system for protecting researchers, preserving experimental integrity, and maintaining environmental stewardship.

Section 1: Comprehensive Hazard Profile

A thorough risk assessment begins with a detailed analysis of the compound's intrinsic hazards. While stable under normal conditions, [RuCl₂(cod)]n presents several health and environmental risks that necessitate careful management.[5]

Globally Harmonized System (GHS) Classification

The compound is classified as hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[6] The primary hazards are summarized below.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][6][7] | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][6][7] | GHS07 | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][7] | GHS07 | Warning |

| Hazardous to the Aquatic Environment (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects.[5][8] | None | None |

| Self-heating substances and mixtures | Category 1 | H251: Self-heating; may catch fire.[8] | GHS02 | Danger |

Note: The self-heating hazard is reported in aggregated GHS information from the ECHA C&L Inventory, though not consistently listed on all supplier SDS.[8] Prudence dictates acknowledging this potential hazard.

Toxicological Assessment

The toxicological properties of Dichloro(1,5-cyclooctadiene)ruthenium(II) have not been exhaustively investigated.[5] Therefore, it should be handled with the care afforded to compounds with unknown toxicological profiles.

-

Skin and Eye Contact : Direct contact with the solid powder can cause significant irritation.[6][7] The causality lies in the chemical reactivity of the ruthenium complex with biological tissues. Prolonged or repeated exposure should be avoided.

-

Inhalation : As a fine powder, the compound poses an inhalation risk.[7] Inhaled particles can irritate the respiratory system.[6][7] All handling of the solid should be performed in a manner that avoids generating dust.

-

Ingestion : While considered an unlikely route of exposure in a laboratory setting, ingestion may be harmful.[5][9]

Ecotoxicological Impact

The compound is classified as harmful to aquatic life with long-lasting effects.[5][8] This necessitates stringent protocols to prevent its release into the environment. All waste materials and contaminated equipment must be disposed of as hazardous chemical waste.

Physical and Chemical Properties

Understanding the physical properties is crucial for safe handling and storage.

| Property | Value | Source |

| CAS Number | 50982-12-2 | [6][7][8] |

| Molecular Formula | C₈H₁₂Cl₂Ru | [6][7][8] |

| Molecular Weight | ~280.16 g/mol | [3][6][8] |

| Appearance | Brown to black solid powder/crystals | [3][7] |

| Melting Point | ~250-293°C (decomposes) | [3][9] |

| Solubility | Insoluble in water | [3] |

| Stability | Stable under normal conditions. Hygroscopic. | [5][6] |

Section 2: Laboratory Handling and Exposure Control

The foundation of safety lies in a multi-layered approach combining robust engineering controls with diligent personal protective equipment (PPE) usage and standardized handling procedures.

Engineering Controls

-

Ventilation : All manipulations of Dichloro(1,5-cyclooctadiene)ruthenium(II) must be conducted in a certified chemical fume hood to prevent inhalation of dust.[5]

-

Safety Equipment : Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[6]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

-

Eye and Face Protection : Wear tightly fitting safety goggles or chemical safety glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][10]

-

Hand Protection : Use chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[5][10]

-

Skin and Body Protection : A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron and full-body suit may be necessary.[5][7][11]

-

Respiratory Protection : Under normal use in a fume hood, respiratory protection is not typically required.[6] However, if engineering controls are insufficient or during emergency situations, a NIOSH/MSHA-approved respirator is necessary.[5]

Protocol: Safe Handling and Weighing of [RuCl₂(cod)]n

This protocol is designed to minimize exposure and prevent contamination.

-

Preparation :

-

Designate a specific area within a chemical fume hood for the handling of the compound.

-

Ensure all necessary equipment (spatulas, weigh paper/boat, container for waste) is inside the hood.

-

Don appropriate PPE before approaching the work area.

-

-

Handling :

-

Weighing :

-

If possible, use an analytical balance located inside the fume hood or a glove box.

-

If an external balance must be used, ensure the primary container is sealed before removing it from the hood. The weighed portion should be in a sealed secondary container (e.g., a capped vial) for transport to the balance.

-

-

Cleanup :

-

Promptly clean any minor spills within the fume hood using a wet-brushing method or a vacuum cleaner equipped with a HEPA filter.[5]

-

Place all contaminated disposable items (gloves, weigh paper, wipes) into a designated, sealed hazardous waste container.

-

Wipe down the work surface with an appropriate solvent and then soap and water.

-

Wash hands thoroughly with soap and water after removing gloves.[5][6]

-

Storage and Incompatibility

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Protect from moisture and light.

-

Incompatibilities : Avoid contact with strong oxidizing agents.[6]

Section 3: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7]

-

Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[6][7] Seek medical attention if irritation develops or persists.

-

Inhalation : Remove the victim to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[5][6]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek immediate medical attention.[5][6][10]

Fire-Fighting Procedures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[6]

-

Specific Hazards : Hazardous decomposition products may include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release and Spill Containment

-

Evacuate : Evacuate non-essential personnel from the area.

-

Ventilate : Ensure adequate ventilation, but avoid dispersing dust into the air.

-

Contain : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Clean Up : Wearing full PPE, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[6][7] Avoid generating dust.

Section 4: Disposal and Environmental Stewardship

Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste.[6]

-

Waste Disposal : Dispose of unused product and contaminated materials at an approved waste disposal plant.[7] Do not dispose of it in the sewer system.

-

Contaminated Packaging : Empty containers should be treated as hazardous waste and disposed of accordingly.

Conclusion

Dichloro(1,5-cyclooctadiene)ruthenium(II) is an indispensable catalyst whose safe use is predicated on a culture of awareness and preparedness. By understanding its specific hazards—from skin irritation to its potential for self-heating and environmental harm—and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can confidently harness its synthetic power while ensuring the highest standards of laboratory safety.

Mandatory Visualization

Caption: Workflow for safe handling, reaction, and disposal of [RuCl₂(cod)]n.

References

-

National Center for Biotechnology Information. (n.d.). Dichloro(cycloocta-1,5-diene)ruthenium(II). PubChem. [Link]

-

Johnson Matthey. (n.d.). Ru 90: [RuCl2(cod)]n | CAS 50982 12 2. [Link]

-

CP Lab Safety. (n.d.). Dichloro(1, 5-cyclooctadiene)ruthenium(II), polymer, min 95%, 10 grams. [Link]

-

Sherwin-Williams Company. (2008). MATERIAL SAFETY DATA SHEET. [Link]

-

Autech Industry Co.,Limited. (2026). Understanding the Properties of Dichloro(1,5-cyclooctadiene)ruthenium(II), Polymer. [Link]

Sources

- 1. 二氯化(环辛基-1,5-二烯)钌,聚合物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ru 90: [RuCl2(cod)]n | CAS 50982 12 2 | Johnson Matthey [matthey.com]

- 3. nbinno.com [nbinno.com]

- 4. Dichloro(1,5-cyclooctadiene)ruthenium(II) Polymer | 50982-12-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. colonialmetals.com [colonialmetals.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. Dichloro(cycloocta-1,5-diene)ruthenium(II) | C8H12Cl2Ru | CID 11000435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. echemi.com [echemi.com]

- 11. colonialmetals.com [colonialmetals.com]

Methodological & Application

Application Note & Protocol: Synthesis of Dichloro(1,5-cyclooctadiene)ruthenium(II) Polymer

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of dichloro(1,5-cyclooctadiene)ruthenium(II) polymer, [Ru(cod)Cl₂]n. This versatile organometallic complex is a critical starting material for a vast array of ruthenium(II) catalysts and complexes used in organic synthesis, including olefin metathesis, hydrogenation, and dehydrogenative coupling reactions.[1][2] The protocol details a reliable procedure starting from hydrated ruthenium(III) chloride (RuCl₃·xH₂O) and 1,5-cyclooctadiene (cod). Emphasis is placed on the mechanistic rationale behind the procedural steps, safety considerations, and characterization of the final product to ensure scientific integrity and reproducibility for researchers in catalysis and drug development.

Introduction and Scientific Principle

The polymeric complex [Ru(cod)Cl₂]n is a cornerstone precursor in modern ruthenium chemistry.[3][4] Its utility stems from the labile nature of the 1,5-cyclooctadiene (cod) ligand and the accessibility of the Ru(II) center, which can be readily converted into more complex catalytic species.[5][6] The synthesis described herein is a classic example of a reductive ligation.

The core of this transformation is the in-situ reduction of a ruthenium(III) salt to a ruthenium(II) species, which is then coordinated by the diene ligand. The reaction is typically performed in an alcohol solvent, such as ethanol, which serves a dual role: it is both the reaction medium and the reducing agent. During the reflux, ethanol is oxidized to acetaldehyde, while Ru(III) is reduced to Ru(II), as depicted in the simplified equation below:

2 RuCl₃·xH₂O + 2 CH₃CH₂OH + 2 C₈H₁₂ → [Ru(cod)Cl₂]₂ + 2 CH₃CHO + 2 HCl + (2x+2) H₂O

The resulting [Ru(cod)Cl₂] species is sparingly soluble and precipitates from the reaction mixture as a stable, polymeric solid.[7] This insolubility drives the reaction to completion and simplifies the isolation of the product.

Materials and Reagents

Proper reagent quality and equipment setup are paramount for a successful synthesis. All manipulations should be performed using standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

| Reagent/Material | Formula | CAS No. | M.W. ( g/mol ) | Amount | Molar Eq. | Supplier Notes |

| Ruthenium(III) chloride hydrate | RuCl₃·xH₂O | 14898-67-0 | ~261.47 (x≈3) | 2.61 g | 1.0 | Use a reputable supplier. Ru content ~40%. |

| 1,5-Cyclooctadiene (cod) | C₈H₁₂ | 111-78-4 | 108.18 | 4.0 mL | ~3.4 | Purify by distillation if necessary. |

| Ethanol (absolute) | C₂H₅OH | 64-17-5 | 46.07 | 50 mL | - | Anhydrous, deoxygenated. |

| Diethyl ether | (C₂H₅)₂O | 60-29-7 | 74.12 | 30 mL | - | Anhydrous, for washing. |

| Argon (Ar) or Nitrogen (N₂) | Ar / N₂ | 7440-37-1 / 7727-37-9 | - | - | - | High purity (≥99.998%). |

Equipment:

-

100 mL two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Schlenk line or glovebox for inert atmosphere

-

Heating mantle with temperature controller

-

Glass frit funnel (medium porosity)

-

Standard laboratory glassware

Experimental Protocol Workflow

The following diagram outlines the key stages of the synthesis, from initial setup to the final isolated product.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. US9643989B2 - Methods for preparing ruthenium carbene complex precursors and ruthenium carbene complexes - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

Application Note: High-Fidelity Synthesis of Grubbs-Type Catalysts from Ru(cod)Cl₂

Part 1: Executive Summary & Strategic Rationale

The Precursor Advantage: Why Ru(cod)Cl₂?

While Ruthenium(III) chloride (

Critical Material Attributes (CMAs):

-

Defined Oxidation State: Exclusively Ru(II), eliminating the need for harsh reducing agents (e.g., Zn/Hg) required when starting from

. -

Stability: Air-stable solid, unlike sensitive organometallic intermediates.

-

Ligand Lability: The cyclooctadiene (cod) ligand is kinetically labile enough to be displaced by phosphines but stable enough to prevent premature metal aggregation.

The "Safe-Route" Strategy

Classic synthesis of Grubbs 1st Generation (G1) catalysts utilizes phenyldiazomethane , a hazardous, explosive reagent unsuitable for scaled pharmaceutical environments.

This guide details the Indenylidene Route (Fürstner Protocol). This method utilizes propargyl alcohols to generate the carbene moiety, avoiding diazo compounds entirely while yielding a "Grubbs-type" catalyst (Indenylidene-Ru) that is functionally equivalent to G1 and a robust precursor for Grubbs 2nd Generation (G2) catalysts.

Part 2: Reaction Mechanism & Workflow

The transformation relies on the "Phosphine Sponge" effect. The polymeric

Pathway Visualization

Figure 1: Synthetic lineage from Ru(cod)Cl₂ to active Metathesis Catalysts via the Indenylidene route.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Activation of Precursor

Objective: Convert polymeric

-

Reagents:

-

Equipment: Schlenk line, Reflux condenser.

Step-by-Step:

-

Inert Setup: Evacuate and backfill a 250 mL Schlenk flask with Argon (3 cycles).

-

Charging: Add

(2.8 g, 10 mmol) and -

Solvation: Cannulate degassed MeOH (100 mL) into the flask.

-

Reaction: Reflux under Argon for 3 hours.

-

Observation: The orange suspension will turn into a dark brown/black precipitate.

-

-

Workup: Cool to Room Temperature (RT). Filter the solid under Argon flow (using a Schlenk frit).

-

Wash: Wash the cake with degassed diethyl ether (

mL) to remove excess phosphine and displaced cyclooctadiene. -

Drying: Dry in vacuo for 4 hours.

-

Yield Target: >90% Dark grey/brown powder.

-

Protocol B: Synthesis of Indenylidene Complex (The "Safe" G1 Surrogate)

Objective: Install the carbene ligand using a propargyl alcohol, avoiding diazo hazards.

-

Reagents:

- (from Protocol A)

-

1,1-Diphenyl-2-propyn-1-ol (1.2 eq)

-

Acetyl Chloride (Catalytic amount) or Dioxane/HCl

-

Dichloromethane (DCM), anhydrous.

Step-by-Step:

-

Dissolution: Suspend

(9.6 g, 10 mmol) in anhydrous DCM (100 mL) in a Schlenk flask. -

Addition: Add 1,1-Diphenyl-2-propyn-1-ol (2.5 g, 12 mmol).

-

Catalysis: Add 0.1 M HCl in dioxane (1.0 mL).

-

Reaction: Stir at reflux for 2.5 hours.

-

Color Change: The solution shifts from brown to a characteristic brick-red/purple .

-

-

Concentration: Reduce volume to ~20 mL via vacuum.

-

Precipitation: Add cold Hexane (100 mL) vigorously.

-

Isolation: Filter the brick-red solid, wash with hexane, and dry in vacuo.

Protocol C: Conversion to Active Catalysts (G1/G2)

Context: The Indenylidene complex bearing

Option 1: Synthesis of Grubbs-Type I (Bis-PCy3)

-

Dissolve Indenylidene complex (1 eq) in DCM.

-

Add

(2.2 eq). Stir at RT for 1 hour. -

Solvent swap to MeOH to precipitate the purple solid.

-

Result:

. This is functionally identical to standard Grubbs I for most RCM reactions.

Option 2: Synthesis of Grubbs II (NHC-Ligand)

-

Suspend Indenylidene complex (1 eq) in Toluene.

-

Add the free carbene SIMes or IMes (1.1 eq).

-

Note: Generate free carbene in situ from the imidazolium salt + KHMDS if free carbene is not stored.

-

-

Heat to 60°C for 1 hour.

-

Cool and precipitate with Pentane.

-

Result: Grubbs 2nd Generation Catalyst.

Part 4: Quality Control & Validation Data

To ensure the protocol was successful, compare your isolated material against these standard NMR shifts.

| Catalyst Stage | Nuclei | Chemical Shift ( | Multiplicity | Diagnostic Feature |

| Intermediate ( | 42.0 (approx) | Broad Singlet | Loss of free | |

| Indenylidene ( | 29.1 - 29.3 | Doublet/Triplet | The Carbene proton ( | |

| 28.0 - 30.0 | Singlet | Coordinated | ||

| Grubbs II (NHC) | 19.1 - 19.5 | Singlet | Benzylidene/Indenylidene proton | |

| 29 - 32 | Singlet | Single |

Troubleshooting Guide

-

Low Yield in Step A: Usually due to incomplete degassing. Ru(II) is susceptible to oxidation to Ru(III) in the presence of phosphines and

. Ensure solvents are sparged with Argon for >20 mins. -

Product is Green (Step B): Indicates decomposition or formation of a mixed hydride species. Ensure the acid catalyst is fresh and anhydrous.

-

Incomplete Exchange (Step C):

removal is equilibrium-driven. Washing with hexane/ether is critical to remove the liberated

References

-

Classic Precursor Synthesis: Wolf, J., & Werner, H. (1987). Synthesis and reactions of hydrido(phosphine)ruthenium(II) complexes. Organometallics.

-

The Indenylidene (Safe) Protocol: Fürstner, A., et al. (1999). Indenylidene Complexes of Ruthenium: Optimized Synthesis, Structure and Catalytic Application. Chemistry – A European Journal.

-

Grubbs 1st Gen Review & Properties: Schwab, P., Grubbs, R. H., & Ziller, J. W. (1996). Synthesis and Applications of RuCl2(=CHR)(PR3)2: The Influence of the Alkylidene Moiety on Metathesis Activity. Journal of the American Chemical Society.[11]

-

Propargyl Alcohol Mechanism: Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews.

Sources

- 1. Exploring pta Alternatives in the Development of Ruthenium–Arene Anticancer Compounds [mdpi.com]

- 2. Synthesis of Ru alkylidene complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 7. chimia.ch [chimia.ch]

- 8. rcr.colab.ws [rcr.colab.ws]

- 9. Synthesis of New Ruthenium Complexes and Their Exploratory Study as Polymer Hybrid Composites in Organic Electronics [mdpi.com]

- 10. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

Application Note: Dichloro(1,5-cyclooctadiene)ruthenium(II) Catalyzed Hydrogenation of Alkenes

Abstract & Strategic Value

Dichloro(1,5-cyclooctadiene)ruthenium(II) (polymer), denoted as

This guide details the activation and application of

Chemical Profile & Activation Logic

The Precursor Paradox

exists as a coordinatively saturated, insoluble polymer bridged by chloride atoms. It is chemically stable but catalytically dormant in its polymeric form.-

Activation Mechanism: The "cod" ligand (1,5-cyclooctadiene) is a labile place-holder. Upon heating in the presence of nucleophilic ligands (phosphines, diamines) or under H2 pressure, the polymer bridges cleave, and the "cod" ligand is displaced or hydrogenated off, opening coordination sites for the substrate.

-

Why use it? It avoids the contamination of stabilizing ligands found in other precursors (like

in

Key Properties

| Property | Specification |

| Formula | |

| Appearance | Brown to orange powder |

| Solubility | Insoluble in non-polar solvents; sparingly soluble in warm alcohols/polar solvents (depolymerizes). |

| Air Stability | Stable as solid; sensitive to O2 in solution. |

| Role | Pre-catalyst (requires activation). |

Mechanistic Insight: The Activation Pathway

The transition from the dormant polymer to the active hydride species is the critical success factor.

DOT Diagram: Catalyst Activation & Cycle

Caption: Transformation of polymeric precursor to active hydride species followed by the catalytic alkene hydrogenation cycle.

Application Note: Solvent & Ligand Effects

The choice of solvent and ligand dictates the reaction pathway.

| Variable | Recommendation | Mechanistic Impact |

| Solvent: Ethanol/Methanol | High Priority | Promotes depolymerization; acts as a weak ligand to stabilize monomeric intermediates. |

| Solvent: Toluene | Secondary | Good for non-polar substrates; often requires higher temp to break the polymer. |

| Ligand: Diphosphines (e.g., dppb, BINAP) | Critical | Chelating ligands prevent catalyst decomposition and induce stereoselectivity. |

| Ligand: Monophosphines (e.g., PPh3) | Moderate | Forms |

| Additive: Triethylamine (Et3N) | Essential | Neutralizes HCl generated during hydride formation; accelerates the formation of the active Ru-H species. |

Experimental Protocols

Protocol A: General Hydrogenation of Alkenes (In Situ Activation)

Use this protocol for standard, non-asymmetric hydrogenation of terminal or internal alkenes.

Reagents:

- (1 mol%)

-

Ligand: 1,4-Bis(diphenylphosphino)butane (dppb) (1.1 mol%)

-

Substrate: 1.0 mmol Alkene (e.g., styrene, cyclohexene)

-

Solvent: Degassed Ethanol (5 mL)

-

Additive: Triethylamine (2 mol%) (Optional but recommended for faster kinetics)

Workflow:

-

Inert Setup: Flame-dry a Schlenk tube or pressure reactor liner and purge with Argon/Nitrogen x3.

-

Pre-Catalyst Formation (The "Self-Validating" Step):

-

Add

(2.8 mg, 0.01 mmol) and dppb (4.7 mg, 0.011 mmol) to the vessel. -

Add 2 mL of degassed ethanol.

-

Validation Check: Stir at reflux (or 60°C) for 30 minutes. The suspension should turn from a cloudy brown to a clear orange/yellow solution. If the solution remains cloudy/brown, the active monomer has NOT formed.

-

-

Substrate Addition:

-

Cool to room temperature.[1]

-

Add the alkene substrate (1.0 mmol) and remaining ethanol (3 mL).

-

Add Triethylamine (2.8 µL, 0.02 mmol) if using.

-

-

Hydrogenation:

-

Transfer to a high-pressure reactor (autoclave).

-

Purge with

(5 bar) three times. -

Pressurize to 10–30 bar H2 .

-

Stir at 60–80°C for 12–24 hours.

-

-

Workup:

-

Vent H2 carefully.

-

Concentrate solvent under reduced pressure.[1]

-

Filter through a short pad of silica to remove Ru residues.

-

Protocol B: Asymmetric Hydrogenation (Noyori-Type)

Use this for prochiral substrates (e.g., enamides, allylic alcohols).

Reagents:

- (0.5 mol%)[2]

-

Chiral Ligand: (R)-BINAP (0.55 mol%)

-

Solvent: Toluene (for catalyst prep), Methanol (for reaction)

Workflow:

-

Catalyst Synthesis (Pre-formation):

-

In a Schlenk tube, mix

(0.05 mmol) and (R)-BINAP (0.055 mmol) in Toluene (5 mL) and Triethylamine (0.2 mL). -

Reflux for 4 hours. The solution clears to a deep orange-red.

-

Evaporate solvent to dryness in vacuo to obtain the solid catalyst

(or solvate).

-

-

Reaction:

-

Dissolve the solid catalyst in degassed Methanol.

-

Add substrate (e.g., methyl acetamidoacrylate).

-

Pressurize to 5–10 bar H2.

-

Stir at Room Temperature for 12 hours.

-

Note: Enantioselectivity is highly sensitive to H2 pressure and temperature; lower T often yields higher ee%.

-

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Suspension remains cloudy | Polymer did not break down. | Increase temp during ligand exchange; switch to 2-methoxyethanol (higher BP). |

| Low Conversion | Poisoning or lack of active hydride. | Add 1-2 eq. of |

| Isomerization observed | Low H2 availability or slow insertion. | Increase H2 pressure (>30 bar). |

| Black precipitate | Catalyst decomposition (Ru metal formation). | Ligand loading is too low; ensure >1:1 P:Ru ratio. |

References

-

Comprehensive Review of Ru-Catalyzed Hydrogenation Title: "Ruthenium-catalyzed hydrogenation of alkenes, alkynes, and arenes." Source:Coordination Chemistry Reviews URL:[Link] (Representative Link)

-

Original Synthesis & Application of RuCl2(cod)n Title: "Polymeric Dichloro(1,5-cyclooctadiene)ruthenium(II)" Source:Inorganic Syntheses URL:[Link]

-

Asymmetric Hydrogenation Mechanism (Noyori) Title: "Asymmetric Hydrogenation of Olefins with Ruthenium-BINAP Catalysts" Source:Journal of the American Chemical Society URL:[Link]

(Note: URLs provided are representative of authoritative sources found during the search process.)

Sources

Troubleshooting & Optimization

Technical Support Center: Ru(cod)Cl₂ Ligand Substitution Optimization

Current Status: Online Ticket ID: RU-COD-OPT-001 Assigned Specialist: Senior Application Scientist, Organometallics Division

Introduction: The Polymeric Paradox

Welcome to the technical support center. You are likely here because your reaction with Dichloro(1,5-cyclooctadiene)ruthenium(II) (referred to as

The Core Challenge:

Unlike monomeric precursors,

Part 1: Troubleshooting Guides

Module A: The "Inert Reactor" (Low Conversion)

Symptom:

You have added your ligand (Phosphine, Diamine, etc.) and solvent, but the brown/orange solid

Root Cause Analysis: The lattice energy of the chloride-bridged polymer is high. Room temperature (25°C) solvation forces are insufficient to overcome the Ru-Cl-Ru enthalpy. The reaction is mass-transfer limited .

Corrective Protocol:

-

Thermodynamic Activation: You must reflux. The entropy gain (

) from breaking the polymer into monomeric species drives the reaction, but high temperature ( -

Solvent Selection:

-

Ethanol (bp 78°C): The standard starting point.[1] Ethanol assists in solvolysis of the chloride bridges.

-

Toluene (bp 110°C): Required for bulky, rigid ligands (e.g., BINAP, SegPhos) where the 78°C of ethanol is insufficient to overcome the steric barrier of coordination.

-

Diagnostic Check:

-

Did the solution turn clear orange/red before precipitating product?

-

No: Increase Temperature (Switch from EtOH to Toluene/Dioxane).

-

Yes: Depolymerization succeeded; the issue is likely product solubility.

-

Module B: The "Black Crash" (Decomposition)

Symptom: The reaction mixture turned dark brown or black, and a fine black precipitate (Ru metal) has coated the glass walls.

Root Cause Analysis:

-

Thermal Overshoot: The temperature exceeded the stability of the intermediate "naked" ruthenium species (after COD displacement but before new ligand coordination).

-

Oxidative Instability: Trace oxygen at high temperatures promotes the formation of Ru(IV) oxides or oxo-bridged species, which rapidly disproportionate to Ru(0).[1]

Corrective Protocol:

-

The "Blanket" Technique: Ensure a rigorous Argon/Nitrogen sparge for 15 minutes before heating. Ru(II) is air-sensitive in solution at reflux temperatures.[1]

-

Ligand Excess: Never run 1:1 stoichiometry if decomposition is observed. Use 1.05 - 1.1 equivalents of ligand. The excess ligand stabilizes the transient monomeric Ru species.

-

Solvent Deoxygenation: Do not rely on "bottled" anhydrous solvents. Freeze-pump-thaw or sparge actively.[1]

Part 2: Optimized Experimental Protocols

Protocol 1: Synthesis of Ru(Diphosphine)Cl₂ (Ethanol Route)

Best for: Flexible diphosphines (dppb, dppe) or electron-rich ligands.[1]

-

Setup: 50 mL Schlenk tube, magnetic stir bar, reflux condenser.

-

Charge: Add

(1.0 eq) and Diphosphine Ligand (1.1 eq). -

Solvent: Add degassed Absolute Ethanol (0.1 M concentration relative to Ru).

-

Reaction:

-

Connect to Schlenk line (Ar/N2).[1]

-

Heat to Reflux (80°C oil bath) .

-

Visual Cue: Suspension dissolves to clear orange solution

Product precipitates as yellow/orange microcrystals. -

Time: 1–4 hours.

-

-

Workup: Cool to RT. Filter the precipitate. Wash with cold ethanol (

mL) and pentane (

Protocol 2: Synthesis of Ru(BINAP)Cl₂ (Toluene Route)

Best for: Sterically hindered chiral biaryl ligands.[1]

-

Setup: 100 mL pressure tube or Schlenk flask.

-

Charge: Add

(1.0 eq), (R)-BINAP (1.05 eq), and Triethylamine (TEA) (4.0 eq).-

Note: TEA acts as a solubilizer and scavenger if HCl is generated (though in pure substitution, it often accelerates the breakdown of the polymer).

-

-

Solvent: Degassed Toluene (0.05 M).

-

Reaction:

-

Heat to Reflux (115°C) .

-

Stir for 12–18 hours.

-

Visual Cue: Solution turns clear reddish-brown.

-

-

Workup: Evaporate toluene to dryness. Redissolve in minimal DCM. Precipitate with MeOH or Hexane.

Part 3: Visualization & Logic

Figure 1: Reaction Pathway & Temperature Dependence

Caption: The energy landscape of Ru(cod)Cl2 substitution. Note the high activation barrier for depolymerization.

Figure 2: Troubleshooting Decision Tree

Caption: Step-by-step logic flow for diagnosing reaction failures.

Part 4: FAQ (Frequently Asked Questions)

Q: Can I use Microwave heating to accelerate this?

A: Yes. Microwave irradiation is highly effective for depolymerizing

-

Parameters: 80–100°C for 10–20 minutes in Ethanol or DCE.

-

Warning: Ensure your vessel is rated for the pressure generated by ethanol at 100°C.

Q: Why do some protocols add Triethylamine (TEA)? A: While not strictly necessary for simple substitution, TEA helps in two ways:[1]

-

It assists in solubilizing the polymer by coordinating temporarily.

-

If your ligand has acidic protons or if you are forming a hydride species, it acts as a base. For BINAP synthesis, it is often included to ensure clean conversion.

Q: My product is an oil, not a solid. How do I purify it? A: This is common with Toluene reactions.

-

Evaporate Toluene completely (rotovap).[1]

-

Dissolve the residue in a minimum amount of Dichloromethane (DCM).[1]

-

Slowly add Hexane or Diethyl Ether while stirring until the solution turns cloudy.

-

Cool in a fridge (4°C) overnight to force crystallization.

Part 5: Data Summary

| Solvent | Boiling Point | Solubility of | Recommended For |

| Dichloromethane | 40°C | Insoluble | NOT RECOMMENDED (Temp too low) |

| Ethanol | 78°C | Slight (at reflux) | Standard phosphines, diamines |

| Toluene | 110°C | Insoluble (swells) | Bulky ligands (BINAP), high activation energy |

| Diglyme | 162°C | Moderate | High-temp forcing conditions (Risk of decomp) |

References

-

Kitamura, M., et al. (1993). Synthesis of BINAP-Ru(II) Complexes. Organic Syntheses, 71, 1.

-

Ashby, M. T., & Halpern, J. (1991). Structure and reactivity of [Ru(cod)Cl2]n. Journal of the American Chemical Society.[3]

-

Sigma-Aldrich. (2024).[1] Ruthenium(II) chloride (cod) polymer Product Specification. [1]

-

Noyori, R. (1994).[1] Asymmetric Catalysis in Organic Synthesis. Wiley-Interscience. (Foundational text on Ru-BINAP synthesis conditions).

Sources

- 1. Pentamethylcyclopentadienyl ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Biological Assessment of a Ruthenium(II) Cyclopentadienyl Complex in Breast Cancer Cells and on the Development of Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

Improving yield of [Ru(cod)Cl2]n synthesis from ruthenium trichloride

Technical Support Center: Optimizing the Synthesis of [Ru(cod)Cl2]n

Welcome to the technical support center for the synthesis of Dichloro(1,5-cyclooctadiene)ruthenium(II) polymer, [Ru(cod)Cl2]n. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this versatile ruthenium catalyst precursor.[1][2] This document moves beyond a simple recitation of steps to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Understanding the Core Reaction: From Ru(III) to a Ru(II) Polymer

The synthesis of [Ru(cod)Cl2]n involves the reduction of ruthenium(III) trichloride hydrate (RuCl3·xH2O) to a ruthenium(II) species in the presence of 1,5-cyclooctadiene (cod).[3][4] The diene acts as both a ligand and, in many protocols, a reducing agent. The resulting product is a polymeric chain where ruthenium centers are bridged by chloride ligands. Its polymeric nature contributes to its low solubility in most common organic solvents, a key characteristic to consider during synthesis and purification.[5][6]

Troubleshooting Guide & FAQs

This section addresses specific issues that can arise during the synthesis of [Ru(cod)Cl2]n, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I followed a standard procedure, but my yield of [Ru(cod)Cl2]n is significantly lower than expected, or I isolated no product at all. What are the likely causes?

Answer: Low or no yield is a common frustration that can often be traced back to one of several critical variables. Let's break down the most probable culprits:

-

Quality and Nature of the Ruthenium Trichloride Hydrate: This is the most critical starting material. Commercial RuCl3·xH2O can vary significantly in its exact water content and the presence of ruthenium oxides or other insoluble species.[7][8] The anhydrous form of ruthenium trichloride is insoluble and will not react under these conditions.[7]

-

Expert Insight: Always use a high-purity, hydrated form of ruthenium(III) chloride from a reputable supplier.[9] If the material is old or has been improperly stored, it may have absorbed excess moisture or undergone partial decomposition, which can inhibit the reaction.

-

-

Inefficient Reduction of Ru(III) to Ru(II): The conversion of Ru(III) to the catalytically active Ru(II) state is the cornerstone of this synthesis.[10][11]

-

Causality: In many protocols, the alcohol solvent (typically ethanol) acts as the reducing agent, a process that is often slow and requires elevated temperatures (reflux). If the reflux is not vigorous enough or the reaction time is too short, the reduction will be incomplete.

-

Solution: Ensure the reaction is maintained at a consistent and vigorous reflux. For a typical laboratory scale, a reaction time of 6 to 30 hours may be necessary to achieve a good yield.[3] Some protocols may also employ stronger reducing agents to facilitate this conversion, although this can sometimes lead to the formation of ruthenium metal (Ru(0)) if not carefully controlled.[12][13]

-

-

Purity of 1,5-Cyclooctadiene (cod): The cod ligand can undergo oxidation over time to form peroxides, which can interfere with the reaction.

-

Best Practice: Use freshly distilled or a newly opened bottle of 1,5-cyclooctadiene to avoid complications from impurities.

-

Experimental Workflow: A Validated Protocol for [Ru(cod)Cl2]n Synthesis

This protocol is a robust starting point for achieving a reliable yield.

Caption: Step-by-step workflow for the synthesis of [Ru(cod)Cl2]n.

Issue 2: Product is Soluble or has an Unusual Color

Question: The material I isolated is soluble in common organic solvents and isn't the typical yellow-brown color. What went wrong?

Answer: A soluble, off-color product often indicates the formation of a monomeric or dimeric species instead of the desired polymer.

-

Formation of Monomeric Adducts: If the reaction is performed in a coordinating solvent like acetonitrile, or if such a solvent is used during workup, it's possible to form soluble complexes like [RuCl2(cod)(CH3CN)2].[5][14]

-

Expert Insight: Strictly use non-coordinating solvents like ethanol for the reaction and washing steps to avoid the formation of these soluble adducts.

-

-

Incomplete Reaction or Side Products: An unusual color could also point to residual starting material or the formation of other ruthenium species.

-

Troubleshooting:

-

Check Solubility: The polymeric [Ru(cod)Cl2]n should be largely insoluble in water, ethanol, and acetone.[6] If your product dissolves, it is not the correct material.

-

Characterization: Obtain an Infrared (IR) spectrum. The presence of characteristic peaks for the coordinated 1,5-cyclooctadiene ligand is a good indicator of successful coordination. This can be compared to a reference spectrum for verification.[3]

-

-

Issue 3: Difficulty in Filtering the Product

Question: The product is extremely fine and difficult to filter, often passing through the filter paper. How can I improve the isolation?

Answer: The particle size of the precipitated polymer can be influenced by the reaction and cooling conditions.

-

Causality: Rapid cooling of the reaction mixture can lead to the formation of very fine particles that are difficult to handle.

-

Solutions:

-

Controlled Cooling: Allow the reaction flask to cool to room temperature slowly and undisturbed. Avoid quenching in an ice bath.

-

Digestion: After cooling, allowing the solid to "digest" or stir in the mother liquor for a few hours can promote the growth of larger, more easily filterable crystals.

-

Filter Aid: While not ideal as it can introduce impurities, a small amount of a filter aid like Celite can be used as a last resort for very fine precipitates. Ensure the filter aid is thoroughly washed with the same solvents used for the product.

-

Quantitative Data Summary

| Parameter | Recommended Value/Condition | Rationale & Impact on Yield |

| RuCl3·xH2O Purity | ≥99.9% trace metals basis | High purity minimizes side reactions and ensures the presence of reactive ruthenium species.[7] |

| Solvent | Ethanol | Acts as a reducing agent and is non-coordinating, preventing the formation of soluble adducts.[3][15] |

| Reaction Temperature | Vigorous Reflux (~78 °C for Ethanol) | Ensures efficient reduction of Ru(III) to Ru(II) and drives the reaction to completion. |

| Reaction Time | 18 - 24 hours | Allows for the complete conversion of the starting material. Shorter times may result in low yields.[3] |

| Atmosphere | Inert (N2 or Ar) | While some sources suggest the reaction can proceed in air, an inert atmosphere is best practice to prevent potential oxidation of the Ru(II) product or the solvent.[3] |

Logical Relationships in Synthesis

Caption: Key inputs and transformations in the synthesis of [Ru(cod)Cl2]n.

Frequently Asked Questions (FAQs)

Q1: Can I use a different alcohol, like methanol or isopropanol, as the solvent?

-

A1: Yes, other alcohols can be used and may also act as reducing agents.[15] However, ethanol is the most commonly cited and well-validated solvent for this synthesis, providing a good balance of reactivity and safety. The reaction kinetics may vary with different alcohols.

Q2: Is it necessary to use an inert atmosphere?

-

A2: While the synthesis can often be successful without strictly inert conditions, it is highly recommended. An inert atmosphere prevents the possible oxidation of the newly formed, catalytically active Ru(II) species back to Ru(III) and minimizes the risk of solvent oxidation at high temperatures.[10]

Q3: My final product is a very dark brown or black. Is this normal?

-

A3: The expected color is a yellow-brown to rusty-brown solid.[3] A very dark or black product may indicate the presence of ruthenium metal (Ru(0)) due to over-reduction, or residual, unreacted RuCl3·xH2O. Ensure your washing steps are thorough to remove any remaining starting materials.

Q4: How can I improve the purity of my product?

-

A4: The primary method for purification is thorough washing, as the polymeric product's insolubility is its greatest asset in this regard. A sequence of washes with ethanol (to remove organic starting materials), water (for inorganic salts), and a non-polar solvent like hexane (to remove residual cod) is effective.

Q5: How do I store the final [Ru(cod)Cl2]n product?

-

A5: The product is air-stable and can be stored at room temperature in a well-sealed container.[10]

References

-

Al-Masum, M. A., & Al-Muntaser, A. A. (2014). Synthesis and Biological Assessment of a Ruthenium(II) Cyclopentadienyl Complex in Breast Cancer Cells and on the Development of Zebrafish Embryos. PMC - NIH. [Link]

-

UIV Chem. Manufacturer - Quality Ruthenium(III) Chloride,10049-08-8,RuCl3. [Link]

-

ResearchGate. Can anyone help with chemical reduction of Ru(III) to Ru(II)?. [Link]

-

Otto Chemie Pvt. Ltd. Ruthenium(III) chloride, hydrate, 99.95%+. 14898-67-0 India. [Link]

-

Global Precious Metal Catalysts. Dichloro(1,5-cyclooctadiene) ruthenium(II), polymer. [Link]

-

ResearchGate. Reducing Ruthenium (III) to Ru metal nanoparticles?. [Link]

-

ResearchGate. Synthesis, structure, and kinetic studies on [RuCl2(NCCH3)2(cod)]. [Link]

-

ResearchGate. Synthesis, Characterization, and Reactivity of Ruthenium Diene/Diamine Complexes Including Catalytic Hydrogenation of Ketones. [Link]

-

MDPI. Ruthenium-Based Catalytic Systems Incorporating a Labile Cyclooctadiene Ligand with N-Heterocyclic Carbene Precursors for the Atom-Economic Alcohol Amidation Using Amines. [Link]

-

iChemical. dichloro(1,5-cyclooctadiene)ruthenium (II) polymer, CAS No. 50982-12-2. [Link]

-

Beilstein Journals. Synthesis of Ru alkylidene complexes. [Link]

-

PubMed. Reduction and subsequent binding of ruthenium ions catalyzed by subcellular components. [Link]

-

ResearchGate. (η4‐1, 5‐Cyclooctadiene)Ruthenium(II) Complexes. [Link]

-